molecular formula C15H11NO6 B4685936 3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acrylic acid

3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acrylic acid

Cat. No. B4685936
M. Wt: 301.25 g/mol
InChI Key: MCASYZDFQLNASI-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acrylic acid, also known as BF-1, is a synthetic compound that has gained attention for its potential use in scientific research. This compound is a derivative of furoyl acrylic acid and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acrylic acid is not fully understood. However, it has been found to inhibit the activity of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). GAPDH is involved in various cellular processes, including glycolysis and DNA repair. Inhibition of GAPDH activity by this compound may contribute to its anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme GAPDH, which may contribute to its anti-cancer and anti-inflammatory properties. This compound has also been found to have anti-oxidative properties, which may protect cells from oxidative stress. Additionally, this compound has been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acrylic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and high yield. This compound has also been found to have low toxicity, which makes it a promising candidate for the development of anti-cancer and anti-inflammatory drugs. However, one limitation of this compound is that its mechanism of action is not fully understood. Further research is needed to fully understand the biochemical and physiological effects of this compound.

Future Directions

There are several future directions for the research on 3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acrylic acid. One direction is to further investigate the mechanism of action of this compound. Understanding the mechanism of action of this compound may provide insights into its anti-cancer and anti-inflammatory properties. Another direction is to investigate the potential of this compound as a therapeutic agent for cancer and inflammation. Further research is needed to determine the efficacy and safety of this compound as a therapeutic agent. Additionally, future research may investigate the potential of this compound in other areas, such as neurodegenerative diseases and metabolic disorders.
In conclusion, this compound is a synthetic compound that has gained attention for its potential use in scientific research. It has been found to exhibit various biochemical and physiological effects, including anti-cancer and anti-inflammatory properties. This compound has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, its mechanism of action is not fully understood, and further research is needed to determine its potential as a therapeutic agent.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acrylic acid has been found to have potential applications in scientific research. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. This compound has also been found to have anti-inflammatory and anti-oxidative properties. These properties make this compound a promising candidate for the development of anti-cancer and anti-inflammatory drugs.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-2-(furan-2-carbonylamino)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO6/c17-14(12-2-1-5-20-12)16-10(15(18)19)6-9-3-4-11-13(7-9)22-8-21-11/h1-7H,8H2,(H,16,17)(H,18,19)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCASYZDFQLNASI-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)O)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)O)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acrylic acid
Reactant of Route 2
3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acrylic acid
Reactant of Route 3
3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acrylic acid
Reactant of Route 4
3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acrylic acid
Reactant of Route 5
3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acrylic acid
Reactant of Route 6
Reactant of Route 6
3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acrylic acid

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